molecular formula C24H31NaO9 B053783 Estriol 3-(beta-D-glucuronide) sodium salt CAS No. 15087-06-6

Estriol 3-(beta-D-glucuronide) sodium salt

Cat. No.: B053783
CAS No.: 15087-06-6
M. Wt: 486.5 g/mol
InChI Key: FLBRXKAJFFYOFP-NPSQBYGWSA-M
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Description

Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of estriol, a naturally occurring estrogen. It is formed from estriol by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This compound is known for its role in various biological processes and is often used in scientific research.

Mechanism of Action

Target of Action

Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of Estriol . It primarily targets the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This enzyme plays a crucial role in the glucuronidation process, a major phase II metabolic pathway in the body. It also binds to basolateral and canalicular liver plasma membranes .

Mode of Action

The compound competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) . It is also a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .

Pharmacokinetics

It is known that the compound is soluble in warm water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the competitive inhibition of the hydrolysis of 4Mu-GlcU and its being a substrate for hydrolysis by KLFc . This can lead to changes in the levels of these compounds in the body, potentially affecting various physiological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in warm water suggests that temperature could impact its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Estriol 3-(beta-D-glucuronide) sodium salt plays a significant role in biochemical reactions. It is formed from estriol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . It competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to basolateral and canalicular liver plasma membranes . It also competitively inhibits the hydrolysis of 4Mu-GlcU and is a substrate for hydrolysis by KLFc .

Temporal Effects in Laboratory Settings

It is known that it is stable and does not degrade easily

Metabolic Pathways

This compound is involved in the metabolic pathway of estriol. It is formed from estriol by the UGT isoform UGT1A10

Transport and Distribution

This compound binds to basolateral and canalicular liver plasma membranes This suggests that it may be transported and distributed within cells and tissues via these membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

Estriol 3-(beta-D-glucuronide) sodium salt is synthesized through the glucuronidation of estriol. The process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to estriol . The reaction typically occurs under physiological conditions, with the presence of the enzyme and the substrate.

Industrial Production Methods

Industrial production of this compound involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Estriol 3-(beta-D-glucuronide) sodium salt undergoes various chemical reactions, including hydrolysis and competitive inhibition. It competitively inhibits the hydrolysis of 4-methylumbelliferyl-beta-D-glucuronide and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein .

Common Reagents and Conditions

The hydrolysis reactions typically involve enzymes such as beta-glucuronidase. The conditions for these reactions are usually mild, occurring at physiological pH and temperature .

Major Products Formed

The major products formed from the hydrolysis of this compound include estriol and glucuronic acid .

Comparison with Similar Compounds

Estriol 3-(beta-D-glucuronide) sodium salt is similar to other estrogen metabolites such as estradiol 3-(beta-D-glucuronide) and estrone 3-(beta-D-glucuronide). it is unique in its specific binding properties and its role in the metabolism of estriol . The similar compounds include:

This compound stands out due to its specific interactions with liver plasma membranes and its role in the competitive inhibition of glucuronide hydrolysis .

Biological Activity

Estriol 3-(beta-D-glucuronide) sodium salt, a glucuronide conjugate of estriol, plays a significant role in various biological processes. This compound is primarily formed through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A10, which catalyzes the conjugation of estriol with glucuronic acid. Understanding its biological activity is crucial for elucidating its pharmacological effects and potential therapeutic applications.

  • Chemical Formula : C21H26O8S
  • Molecular Weight : 486.5 g/mol
  • CAS Number : 15087-06-6
  • Solubility : Soluble in warm water

This compound exhibits its biological activity primarily through the following mechanisms:

  • Competitive Inhibition : It competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) by Klotho-human IgG1 Fc protein (KLFc), impacting the metabolism of various substrates in the liver.
  • Binding Affinity : The compound binds to basolateral and canalicular liver plasma membranes with dissociation constants (Kd) of approximately 85 µM and 164 µM, respectively, indicating its significant interaction with hepatic tissues.

This compound is involved in several biochemical pathways:

  • Formation and Stability : It is formed from estriol via UGT1A10 and demonstrates stability under laboratory conditions, suggesting potential for therapeutic use.
  • Cellular Effects : The compound affects various cellular processes, including gene expression modulation and interactions with biomolecules within liver cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other estrogen metabolites:

Compound NameBinding Affinity (Kd µM)Role in Metabolism
Estradiol 3-(beta-D-glucuronide)Not specifiedSimilar metabolic pathway as estriol
Estrone 3-(beta-D-glucuronide)Not specifiedConjugation product affecting estrogen levels
This compound85 - 164Unique binding properties influencing liver metabolism

Case Studies and Research Findings

  • Estrogen Conjugation Studies : Research indicates that compounds like genistein and daidzein can inhibit estrogen conjugation pathways, affecting the levels of estradiol and its glucuronides. This suggests that Estriol 3-(beta-D-glucuronide) could play a role in modulating estrogen bioavailability in the presence of dietary phytoestrogens .
  • Impact on Liver Function : A study demonstrated that dietary components can influence the metabolic pathways involving estriol glucuronides, highlighting the importance of Estriol 3-(beta-D-glucuronide) in hepatic function and its potential implications for liver health .
  • Clinical Relevance : Long-term studies are warranted to explore the effects of high doses of isoflavones on estrogen conjugates, which may include Estriol 3-(beta-D-glucuronide). These findings could inform dietary recommendations and therapeutic strategies for managing hormone-related conditions .

Properties

CAS No.

15087-06-6

Molecular Formula

C24H31NaO9

Molecular Weight

486.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1

InChI Key

FLBRXKAJFFYOFP-NPSQBYGWSA-M

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Synonyms

16α,17β-Dihydroxyestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Monosodium Salt;  3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-triene-16α,17β-diol Monosodium Salt;  Estriol Sodium 3-Glucuronate;  Sodium (2S,3S,4S,5R,6S)-6-(((8R,9S,13S,14S,16R

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol 3-(beta-D-glucuronide) sodium salt
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Estriol 3-(beta-D-glucuronide) sodium salt
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Estriol 3-(beta-D-glucuronide) sodium salt
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Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 5
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 6
Estriol 3-(beta-D-glucuronide) sodium salt

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